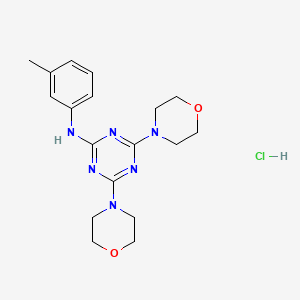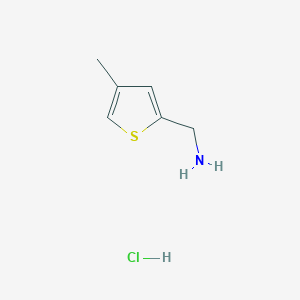
(2Z)-N-(4-fluoro-3-methylphenyl)-1,3-thiazolidin-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-N-(4-fluoro-3-methylphenyl)-1,3-thiazolidin-2-imine is a useful research compound. Its molecular formula is C10H11FN2S and its molecular weight is 210.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of thiazole derivatives, including compounds similar to N-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine, involves reactions under specific conditions to yield novel compounds. For example, the reaction of precursors under Hantzsch thiazole synthesis conditions can produce new compounds with potential antibacterial activity (Uwabagira, Sarojini, & Poojary, 2018). Furthermore, quantitative assessments of noncovalent interactions in N-substituted thiadiazole derivatives highlight the importance of molecular structure analysis in understanding the chemical and physical properties of these compounds (El-Emam et al., 2020).
Antitumor Properties
Research has shown that benzothiazole derivatives possess selective and potent antitumor properties. These properties are often enhanced by structural modifications, such as isosteric replacement or amino acid conjugation, to improve bioavailability and metabolic stability. For instance, a study on amino acid prodrugs of novel antitumor benzothiazoles demonstrates the potential of these compounds in cancer therapy by improving water solubility and in vivo stability, leading to significant tumor growth inhibition in breast and ovarian cancer models (Bradshaw et al., 2002).
Pharmaceutical Applications
The design and synthesis of thiadiazole derivatives have been explored for their potential as anticancer and antitubercular agents. These compounds exhibit significant in vitro activities against various cancer cell lines, highlighting the therapeutic potential of fluoro-substituted thiadiazole compounds in addressing medical challenges (Sekhar et al., 2019).
Antimicrobial Activity
Some thiazole derivatives are investigated for their antimicrobial properties. The synthesis of novel compounds and their evaluation against bacterial and fungal strains suggest the potential use of these compounds in developing new antimicrobial agents. For instance, certain synthesized thiazole clubbed pyrazole derivatives have shown commendable antibacterial activity, indicating their applicability in addressing bacterial infections (Bansal et al., 2020).
Fluorescence and Optical Properties
Thiazole and benzothiazole derivatives have been explored for their optical properties, including fluorescence. These compounds can be engineered to exhibit high fluorescence quantum yields, making them suitable for applications in fluorescence microscopy, organic light-emitting diodes (OLEDs), and as fluorescent probes in biological research (Shi et al., 2016).
Propiedades
IUPAC Name |
N-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2S/c1-7-6-8(2-3-9(7)11)13-10-12-4-5-14-10/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMXUFDSKHHVME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NCCS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2745178.png)
![Ethyl 4-{[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B2745181.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2745182.png)

![N-cyclopentyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2745185.png)
![4-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2745188.png)
![N'-(4-ethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2745189.png)
![5-[(3-chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2745190.png)

![4-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2745193.png)


